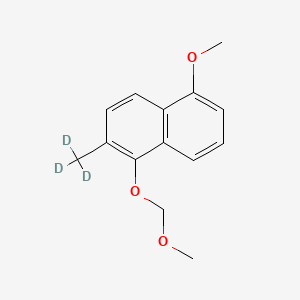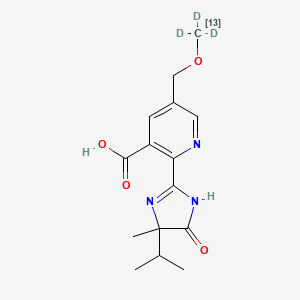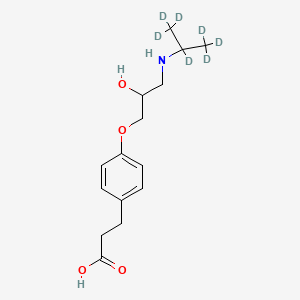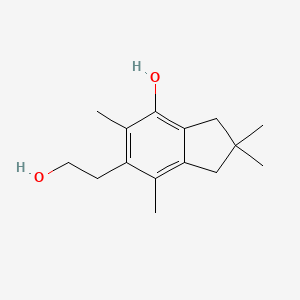
5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 is a deuterated derivative of a naphthalene compound Deuterium, a stable isotope of hydrogen, is often used in chemical research to study reaction mechanisms and metabolic pathways due to its unique properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 typically involves multiple steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Methoxylation: Introduction of methoxy groups (-OCH3) at specific positions on the naphthalene ring.
Deuteration: Incorporation of deuterium atoms, often achieved through catalytic exchange reactions using deuterium gas (D2) or deuterated solvents.
Methoxymethoxy Protection: Protection of hydroxyl groups by converting them into methoxymethoxy groups (-OCH2OCH3) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. Key considerations include:
Catalyst Selection: Efficient catalysts for deuteration and methoxylation.
Reaction Conditions: Optimal temperature, pressure, and solvent systems to maximize product formation.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Reduction of methoxy groups to hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroxylated naphthalenes.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Isotope Labeling: Used in studies of reaction mechanisms and kinetic isotope effects.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Metabolic Studies: Tracing metabolic pathways in biological systems using deuterium-labeled compounds.
Medicine
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry
Material Science: Potential use in the development of deuterated materials with unique properties.
Wirkmechanismus
The mechanism by which 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 exerts its effects depends on its specific application. In metabolic studies, deuterium atoms replace hydrogen atoms, allowing researchers to track the compound through various biochemical pathways. The presence of deuterium can also affect reaction rates and mechanisms due to the kinetic isotope effect, where bonds involving deuterium are typically stronger and less reactive than those involving hydrogen.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxy-1-tetralone
- 6-Methoxy-1-tetralone
- 2-Methyl-1-tetralone
Comparison
Compared to its non-deuterated analogs, 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 offers unique advantages in research due to its isotopic labeling. This allows for more precise studies of reaction mechanisms and metabolic pathways. Additionally, the presence of methoxymethoxy groups provides protection during synthetic transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C14H16O3 |
|---|---|
Molekulargewicht |
235.29 g/mol |
IUPAC-Name |
5-methoxy-1-(methoxymethoxy)-2-(trideuteriomethyl)naphthalene |
InChI |
InChI=1S/C14H16O3/c1-10-7-8-11-12(14(10)17-9-15-2)5-4-6-13(11)16-3/h4-8H,9H2,1-3H3/i1D3 |
InChI-Schlüssel |
NRYWGOZZHUJGQY-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C(C2=C(C=C1)C(=CC=C2)OC)OCOC |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)OC)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)

![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)

![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)


